4-methanesulfonyl-2-methoxy-N-(prop-2-yn-1-yl)aniline
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Overview
Description
2-Methoxy-4-methylsulfonyl-N-prop-2-ynyl-aniline is an organic compound with the molecular formula C11H13NO3S. It is characterized by the presence of a methoxy group, a methylsulfonyl group, and a prop-2-ynyl group attached to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-2-methoxy-N-(prop-2-yn-1-yl)aniline typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with aniline as the starting material.
Methoxylation: The aniline undergoes methoxylation to introduce the methoxy group at the 2-position.
Sulfonylation: The methoxylated aniline is then subjected to sulfonylation to introduce the methylsulfonyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylsulfonyl-N-prop-2-ynyl-aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce methylthio derivatives .
Scientific Research Applications
2-Methoxy-4-methylsulfonyl-N-prop-2-ynyl-aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-2-methoxy-N-(prop-2-yn-1-yl)aniline involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the prop-2-ynyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(methylsulfonyl)aniline: This compound lacks the prop-2-ynyl group but shares the methoxy and methylsulfonyl groups.
2-Methoxy-4-methylsulfonyl-N-ethyl-aniline: This compound has an ethyl group instead of the prop-2-ynyl group.
Uniqueness
2-Methoxy-4-methylsulfonyl-N-prop-2-ynyl-aniline is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2-methoxy-4-methylsulfonyl-N-prop-2-ynylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-4-7-12-10-6-5-9(16(3,13)14)8-11(10)15-2/h1,5-6,8,12H,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGFTYHBKMXGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C)NCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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